Isoquinoline-D7

Vue d'ensemble

Description

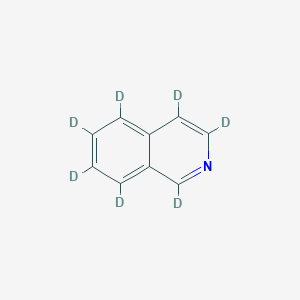

Isoquinoline-D7 is a deuterated form of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring. The deuterated form, this compound, is used in various scientific research applications due to its unique properties, including its stability and isotopic labeling, which makes it valuable in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoquinoline-D7 can be synthesized through several methods, including:

Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives.

Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives with phosphorus oxychloride (POCl3) to form isoquinoline.

Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamine with aldehydes or ketones in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the deuteration of isoquinoline using deuterium gas (D2) or deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms into the isoquinoline structure .

Analyse Des Réactions Chimiques

Isoquinoline-D7 undergoes various chemical reactions, including:

Major Products Formed:

Isoquinoline N-oxide: Formed through oxidation.

Tetrahydroisoquinoline: Formed through reduction.

Substituted Isoquinolines: Formed through electrophilic substitution reactions.

Applications De Recherche Scientifique

Chemistry

Isoquinoline-D7 is predominantly used as a stable isotopic label in nuclear magnetic resonance (NMR) spectroscopy. This application is crucial for:

- Studying Molecular Structures : The deuterated form allows for clearer spectral data, helping researchers understand molecular dynamics and interactions more effectively.

- Reaction Mechanism Investigations : It aids in elucidating reaction pathways by tracking the movement of deuterium in chemical reactions.

Biology

In biological research, this compound serves as a valuable tool for:

- Enzyme Mechanism Studies : Its isotopic labeling facilitates the investigation of enzyme kinetics and metabolic pathways, providing insights into biochemical processes.

- Metabolomics : Researchers utilize this compound to trace metabolic pathways and analyze the dynamics of biochemical reactions involving isoquinoline derivatives .

Medicine

This compound has potential therapeutic applications, particularly in drug development targeting:

- Neurological Disorders : Studies suggest that isoquinoline derivatives may influence neurotransmitter systems, making this compound a candidate for investigating treatments for conditions like depression and anxiety.

- Cardiovascular Diseases : Research is ongoing to explore its role in developing drugs that can modulate cardiovascular functions .

Industrial Applications

In industrial chemistry, this compound is utilized in:

- Synthesis of Dyes and Pigments : Its unique properties allow for the creation of stable colorants used in various products.

- Development of Analytical Standards : It serves as a reference material for calibrating analytical instruments due to its consistent isotopic composition .

Enzyme Mechanism Study

A study utilized this compound to investigate the catalytic mechanism of a specific enzyme involved in drug metabolism. The incorporation of deuterium allowed researchers to track substrate conversion rates accurately, revealing critical insights into enzyme efficiency and substrate specificity.

Drug Development

Research exploring the effects of isoquinoline derivatives on neuronal activity employed this compound to assess pharmacokinetics and bioavailability. The findings indicated that deuterated compounds exhibited altered metabolic profiles compared to their non-deuterated counterparts, suggesting enhanced therapeutic potential .

Mécanisme D'action

The mechanism of action of Isoquinoline-D7 involves its interaction with various molecular targets and pathways. In biological systems, this compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission . It can also interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Isoquinoline-D7 can be compared with other similar compounds, such as:

Quinoline: A structural isomer of isoquinoline with a nitrogen atom at a different position in the ring system.

Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Isoquinoline N-oxide: An oxidized form of isoquinoline with an oxygen atom bonded to the nitrogen atom.

Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies using NMR spectroscopy and other analytical techniques. This isotopic labeling makes it particularly valuable in research applications where precise molecular analysis is required .

Activité Biologique

Isoquinoline-D7 is a deuterated derivative of isoquinoline, a compound belonging to a class of alkaloids known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is primarily used in scientific research as a stable isotopic label. Its unique properties allow it to be employed in various fields, including chemistry, biology, and medicine. The deuterium labeling enhances the tracking of molecular interactions and metabolic pathways in biological systems.

This compound exhibits several biological effects similar to other isoquinoline alkaloids. Its mechanisms can be summarized as follows:

- Sedative and Analgesic Properties : Isoquinoline derivatives have been shown to possess sedative and analgesic effects, potentially influencing central nervous system activity.

- Oxidative Stress Modulation : this compound may exacerbate oxidative stress in cells, leading to mitochondrial dysfunction and apoptosis.

- Enzyme Interaction : The compound is utilized in studying enzyme mechanisms due to its ability to act as a substrate or inhibitor in various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its deuterium atom, which alters its metabolic stability and bioavailability compared to non-deuterated analogs. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | Varies by application |

| Bioavailability | Enhanced due to deuteration |

| Metabolic pathways | Primarily hepatic |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of isoquinoline derivatives, including this compound. The results indicated that these compounds significantly inhibited the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS).

- Key Findings :

- Inhibition of Nitric Oxide (NO) production.

- Decreased levels of Prostaglandin E2 (PGE2).

- Suppression of cytokines such as TNF-α, IL-1β, and IL-6.

The concentration-dependent effects were observed at doses ranging from 1 mg/mL to 5 mg/mL, demonstrating a strong potential for therapeutic applications in inflammatory diseases .

Case Study 2: Neuroprotective Properties

Research has also explored the neuroprotective effects of isoquinoline derivatives. This compound was shown to protect neuronal cells from oxidative stress-induced apoptosis.

-

Experimental Setup :

- Neuronal cell lines were treated with this compound under oxidative stress conditions.

- Cell viability was assessed using MTT assays.

-

Results :

- Significant increase in cell viability compared to untreated controls.

- Reduction in markers of oxidative stress.

These findings suggest that this compound could be beneficial in developing treatments for neurodegenerative diseases .

Future Directions

The ongoing research into this compound's biological activities indicates promising avenues for future studies:

- Drug Development : Further exploration into its therapeutic potential for neurological and cardiovascular diseases.

- Mechanistic Studies : Detailed investigations into its interaction with specific enzymes and receptors.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

Propriétés

IUPAC Name |

1,3,4,5,6,7,8-heptadeuterioisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJUIBRHMBBTKR-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=NC(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.